molecular formula C26H24N4O4S B2687827 3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226446-84-9

3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Katalognummer: B2687827
CAS-Nummer: 1226446-84-9
Molekulargewicht: 488.56
InChI-Schlüssel: HESJWJRQQNSTFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview: 3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a small molecule compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core structure, which is of significant interest in medicinal chemistry and drug discovery research. The molecular scaffold suggests potential as a key intermediate or candidate for biological screening. Applications and Research Value: The primary research applications and specific biological targets for this compound are not yet fully characterized in the available scientific literature. Its structural features are common in compounds investigated for various pharmacological activities. Researchers are encouraged to explore its potential in proprietary assays. Important Notice: This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experiments are conducted by trained personnel in appropriately equipped laboratories.

Eigenschaften

CAS-Nummer

1226446-84-9

Molekularformel

C26H24N4O4S

Molekulargewicht

488.56

IUPAC-Name

3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O4S/c1-16(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)15-29-21-12-13-35-23(21)25(31)30(26(29)32)14-18-6-4-17(3)5-7-18/h4-13,16H,14-15H2,1-3H3

InChI-Schlüssel

HESJWJRQQNSTFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor in various cancer cell lines. This article provides an overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps including the formation of thieno[3,2-d]pyrimidine core structures through cyclization reactions. The precursor compounds are typically synthesized using methods such as condensation of thiophene derivatives with appropriate amines and subsequent modifications to introduce functional groups that enhance biological activity.

Biological Evaluation

Recent studies have highlighted the compound's efficacy as an EZH2 inhibitor , which is significant in the context of cancer therapy. The biological evaluation included:

  • Antiproliferative Activity : The compound demonstrated potent antiproliferative effects against several cancer cell lines including SU-DHL-6, WSU-DLCL-2, and K562. The IC50 values for these cell lines were reported as follows:
    • SU-DHL-6: 0.55 μM
    • WSU-DLCL-2: 0.95 μM
    • K562: 1.68 μM

These results indicate a strong capacity to inhibit cell growth at low concentrations while exhibiting relatively low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .

Structure-Activity Relationship (SAR)

The SAR studies revealed that specific modifications to the thieno[3,2-d]pyrimidine structure significantly influence its biological activity. The following observations were noted:

  • P1 Moiety : The presence of piperidine-2,6-dione was found to enhance activity.
  • P5 Moiety : Benzyl-linked morpholine was identified as beneficial for improving antitumor activities.

These findings suggest that careful structural modifications can lead to improved potency and selectivity against cancer cells .

The compound's mechanism of action appears to involve induction of apoptosis in cancer cells. Morphological changes in lymphoma cells were observed upon treatment, indicating that the compound not only inhibits proliferation but also promotes programmed cell death in a concentration-dependent manner. Additionally, it was noted to inhibit cell migration, which is critical in preventing metastasis .

Case Studies and Research Findings

Several studies have further explored the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Activity : A derivative similar to the compound under discussion showed significant inhibition of tumor growth in xenograft models, supporting its potential use in clinical settings .
  • Inhibition of MIF2 Tautomerase : Related compounds have demonstrated inhibitory effects on MIF2 tautomerase with IC50 values indicating their potential role in inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent research indicates that thieno[3,2-d]pyrimidine derivatives have promising antitumor properties. For instance, a related compound demonstrated significant antiproliferative activity against several cancer cell lines, including SU-DHL-6 and K562, with low toxicity to normal cells (HEK293T) . The structure–activity relationship (SAR) studies highlighted that specific modifications to the thieno[3,2-d]pyrimidine scaffold could enhance antitumor efficacy .

Potential as PARP Inhibitors

Another area of interest is the potential of thieno[3,2-d]pyrimidine derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms; thus, its inhibition can sensitize cancer cells to DNA-damaging agents . The development of pyrano[2,3-d]pyrimidine analogues has shown promise in this regard, indicating that similar modifications to the thieno[3,2-d]pyrimidine structure might yield effective PARP inhibitors.

Antimicrobial Properties

While primarily studied for their anticancer potential, thieno[3,2-d]pyrimidine derivatives have also been evaluated for antimicrobial activities. Compounds derived from this class have exhibited antibacterial and antifungal properties . This broadens the scope of applications beyond oncology into infectious disease management.

Pharmaceutical Formulations

The formulation aspects of these compounds are crucial for enhancing their therapeutic efficacy. Research has focused on optimizing drug delivery systems to improve bioavailability and reduce side effects associated with traditional chemotherapeutics . Novel formulations could include polymer conjugates or prodrugs that enhance solubility and stability in biological systems.

Case Studies and Research Findings

StudyFindings
Compound 12e showed IC50 values of 0.55 μM against SU-DHL-6 cells with low toxicity to HEK293T cells (CC50 = 15.09 μM).
Pyrano[2,3-d]pyrimidine derivatives demonstrated anti-proliferative effects against MCF-7 and HCT116 cancer cell lines.
Thieno[3,2-d]pyrimidines exhibited significant antimicrobial activity against various pathogens.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents on the thienopyrimidine core, the oxadiazole ring, or both. Key examples include:

Compound Name/Structure Core Structure Substituents Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-[(4-Methylphenyl)methyl]; 1-[[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl] Combines lipophilic isopropoxy group with electron-donating methylphenyl.
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Fluorobenzyl); 1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl] Electron-withdrawing Cl and F substituents may enhance binding affinity.
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine-2,4-dione 5-Methyl; 3-phenyl; 6-(5-phenyl-1,3,4-oxadiazol-2-yl) Dual oxadiazole substitution; reported antimicrobial activity.
3-(4-Methylphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Methylphenyl); 1-[[3-(3-CF3-phenyl)-1,2,4-oxadiazol-5-yl]methyl] Trifluoromethyl group enhances metabolic stability and lipophilicity.

Key Observations:

  • Oxadiazole Substituents : The 4-isopropoxyphenyl group in the target compound may confer greater lipophilicity compared to electron-withdrawing groups (e.g., Cl, CF3) in analogues .

Functional Comparisons

  • Antimicrobial Activity : Analogues with 1,2,4-oxadiazole substitutions, such as those in , demonstrate antimicrobial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 2–16 µg/mL . The target compound’s isopropoxyphenyl group may enhance membrane penetration, though direct activity data are lacking.
  • Binding Interactions : The 1,2,4-oxadiazole ring’s nitrogen atoms facilitate hydrogen bonding with biological targets, as seen in kinase inhibitors and antimicrobial agents .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s isopropoxyphenyl group likely increases logP compared to analogues with polar substituents (e.g., fluorobenzyl in ).
  • Molecular Weight : Estimated at ~550 g/mol (based on structural analogues), which approaches the upper limit for oral bioavailability .
  • Metabolic Stability : Oxadiazole rings are generally resistant to oxidative metabolism, but the isopropoxy group may undergo CYP450-mediated dealkylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.